molecular formula C12H10O3 B14700864 5-Oxopenta-1,3-dien-1-yl benzoate CAS No. 24338-67-8

5-Oxopenta-1,3-dien-1-yl benzoate

Cat. No.: B14700864
CAS No.: 24338-67-8
M. Wt: 202.21 g/mol
InChI Key: RIYSLXJAUWRKCX-UHFFFAOYSA-N
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Description

5-Oxopenta-1,3-dien-1-yl benzoate is a chemical compound known for its unique structure and reactivity It consists of a benzoate group attached to a 5-oxopenta-1,3-dien-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxopenta-1,3-dien-1-yl benzoate typically involves the reaction of benzoic acid derivatives with 5-oxopenta-1,3-dien-1-yl intermediates. One common method includes the esterification of benzoic acid with 5-oxopenta-1,3-dien-1-ol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid (PTSA) can be used to accelerate the esterification reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes waste .

Chemical Reactions Analysis

Types of Reactions: 5-Oxopenta-1,3-dien-1-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid and 5-oxopenta-1,3-dien-1-one.

    Reduction: Reduction reactions can convert the compound into 5-hydroxypenta-1,3-dien-1-yl benzoate.

    Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

5-Oxopenta-1,3-dien-1-yl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxopenta-1,3-dien-1-yl benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt key biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    5-Oxopenta-1,3-dien-1-yl acetate: Similar structure but with an acetate group instead of a benzoate group.

    5-Oxopenta-1,3-dien-1-yl propionate: Similar structure but with a propionate group.

    5-Oxopenta-1,3-dien-1-yl butyrate: Similar structure but with a butyrate group.

Uniqueness: 5-Oxopenta-1,3-dien-1-yl benzoate is unique due to its specific benzoate moiety, which imparts distinct chemical and biological properties. The benzoate group can enhance the compound’s stability and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

24338-67-8

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

5-oxopenta-1,3-dienyl benzoate

InChI

InChI=1S/C12H10O3/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1-10H

InChI Key

RIYSLXJAUWRKCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC=CC=CC=O

Origin of Product

United States

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